(S)-3-(4-(benzyloxy)phenyl)-2-(isopropylamino)propanoic acid
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Overview
Description
(S)-3-(4-(benzyloxy)phenyl)-2-(isopropylamino)propanoic acid is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a benzyloxy group attached to a phenyl ring, an isopropylamino group, and a propanoic acid moiety, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-(benzyloxy)phenyl)-2-(isopropylamino)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzyloxyphenyl intermediate: This step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form 4-(benzyloxy)phenol.
Introduction of the isopropylamino group: The benzyloxyphenyl intermediate is then reacted with isopropylamine under suitable conditions to introduce the isopropylamino group.
Formation of the propanoic acid moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as flow chemistry and microreactor technology can be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4-(benzyloxy)phenyl)-2-(isopropylamino)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-3-(4-(benzyloxy)phenyl)-2-(isopropylamino)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of (S)-3-(4-(benzyloxy)phenyl)-2-(isopropylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and isopropylamino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-3-(4-(benzyloxy)phenyl)-2-(isopropylamino)propanoic acid: The enantiomer of the compound with similar chemical properties but different biological activity.
4-(benzyloxy)phenoxyacetic acid: A structurally related compound with different functional groups and applications.
Uniqueness
(S)-3-(4-(benzyloxy)phenyl)-2-(isopropylamino)propanoic acid is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other similar compounds. The presence of both the benzyloxy and isopropylamino groups also contributes to its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C19H23NO3 |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
(2S)-3-(4-phenylmethoxyphenyl)-2-(propan-2-ylamino)propanoic acid |
InChI |
InChI=1S/C19H23NO3/c1-14(2)20-18(19(21)22)12-15-8-10-17(11-9-15)23-13-16-6-4-3-5-7-16/h3-11,14,18,20H,12-13H2,1-2H3,(H,21,22)/t18-/m0/s1 |
InChI Key |
GCOAGFKQFBCBJY-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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